molecular formula C21H30N2O4S B13786409 Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- CAS No. 97658-06-5

Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)-

Cat. No.: B13786409
CAS No.: 97658-06-5
M. Wt: 406.5 g/mol
InChI Key: PCZDTHHOBRIYOT-UHFFFAOYSA-N
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Description

Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- is a chemical compound with the molecular formula C20H28N2O4S. It is known for its unique structure, which includes a quinoline ring substituted with an ethoxy group and a sulfonyl group attached to a decanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification techniques such as recrystallization and chromatography are crucial for obtaining high-quality products .

Chemical Reactions Analysis

Types of Reactions

Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activity. These interactions can trigger various cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- is unique due to its combination of a quinoline ring with an ethoxy group and a sulfonyl group attached to a decanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

97658-06-5

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)sulfonyldecanamide

InChI

InChI=1S/C21H30N2O4S/c1-3-5-6-7-8-9-10-13-20(24)23-28(25,26)19-15-14-18(27-4-2)21-17(19)12-11-16-22-21/h11-12,14-16H,3-10,13H2,1-2H3,(H,23,24)

InChI Key

PCZDTHHOBRIYOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OCC

Origin of Product

United States

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